テトラヒドロシナルセト塩酸塩
説明
Tetrahydro Cinacalcet Hydrochloride is a derivative of Cinacalcet, a calcimimetic agent used primarily in the treatment of secondary hyperparathyroidism in patients with chronic kidney disease on dialysis and hypercalcemia in patients with parathyroid carcinoma . This compound functions by increasing the sensitivity of calcium-sensing receptors to extracellular calcium, thereby reducing parathyroid hormone secretion .
科学的研究の応用
Tetrahydro Cinacalcet Hydrochloride has a wide range of applications in scientific research:
作用機序
Target of Action
Tetrahydro Cinacalcet Hydrochloride, also known as Cinacalcet, primarily targets the calcium-sensing receptors (CaSR) . These receptors play a crucial role in maintaining calcium homeostasis in the body .
Mode of Action
Cinacalcet acts as a calcimimetic . It mimics the action of calcium on tissues by increasing the sensitivity of the calcium-sensing receptors to activation by extracellular calcium . This results in the inhibition of parathyroid hormone (PTH) secretion . The reduction in PTH is associated with a concomitant decrease in serum calcium levels .
Biochemical Pathways
Cinacalcet’s action on the calcium-sensing receptors leads to a decrease in the secretion of parathyroid hormone (PTH) . This affects the biochemical pathways related to calcium and phosphorus metabolism . The reduction in PTH levels leads to decreased serum calcium levels .
Pharmacokinetics
Following oral administration, peak plasma concentrations of Cinacalcet occur within 2–6 hours . The absolute bioavailability is 20–25%, and this increases if taken with food . Cinacalcet is extensively metabolized by multiple hepatic cytochrome P450 (CYP) enzymes (primarily 3A4, 2D6, and 1A2), with less than 1% of the parent drug excreted in the urine . The terminal elimination half-life is 30–40 hours, and steady-state concentrations are achieved within 7 days .
Result of Action
The primary result of Cinacalcet’s action is the reduction of serum calcium and PTH levels . This helps control mineral and bone disorders associated with chronic kidney disease .
Action Environment
The efficacy of Cinacalcet can be influenced by various environmental factors. For instance, the agitation speed of the reaction mass during the synthesis of Cinacalcet can impact the reaction kinetics, leading to the formation of impurities and lowering the product yield . Moderate or severe hepatic impairment can increase the exposure to cinacalcet by approximately 2- and 4-fold, respectively .
生化学分析
Biochemical Properties
Tetrahydro Cinacalcet Hydrochloride, like its parent compound Cinacalcet, is believed to act as a calcimimetic . It interacts with the calcium-sensing receptor (CaSR), a G-protein coupled receptor, primarily expressed on the surface of parathyroid cells . By increasing the sensitivity of the CaSR to extracellular calcium, it reduces the secretion of parathyroid hormone (PTH) .
Cellular Effects
The primary cellular effect of Tetrahydro Cinacalcet Hydrochloride is the reduction of PTH secretion . This can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The reduction in PTH is associated with a decrease in serum calcium levels .
Molecular Mechanism
Tetrahydro Cinacalcet Hydrochloride exerts its effects at the molecular level through its interaction with the CaSR . It acts as an allosteric activator of the CaSR, enhancing its sensitivity to extracellular calcium . This leads to a decrease in PTH secretion, which in turn results in lower serum calcium levels .
Temporal Effects in Laboratory Settings
While specific studies on the temporal effects of Tetrahydro Cinacalcet Hydrochloride are limited, research on Cinacalcet has shown that it can rapidly normalize serum calcium and reduce PTH levels, and these effects are maintained with long-term treatment .
Dosage Effects in Animal Models
Studies on Cinacalcet have shown that it is well-absorbed in animal models, with greater than 74% oral bioavailability .
Metabolic Pathways
Tetrahydro Cinacalcet Hydrochloride is likely to be involved in similar metabolic pathways as Cinacalcet, which is extensively metabolized by multiple hepatic cytochrome P450 (CYP) enzymes, primarily CYP3A4, CYP2D6, and CYP1A2 .
Transport and Distribution
Information specific to the transport and distribution of Tetrahydro Cinacalcet Hydrochloride within cells and tissues is currently limited. Cinacalcet is known to be well-absorbed and distributed in the body .
Subcellular Localization
Given its mechanism of action, it is likely to interact with the CaSR, which is primarily expressed on the surface of parathyroid cells .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydro Cinacalcet Hydrochloride involves several steps. One common method includes the condensation of 3-trifluoromethylphenyl propionic acid with ®-(+)-1-(1-naphthyl)ethylamine . This reaction is typically carried out in the presence of ethyl chloroformate to form a mixed anhydride, which is then reduced to yield the desired product .
Industrial Production Methods
Industrial production of Tetrahydro Cinacalcet Hydrochloride follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and agitation speed to ensure high yield and purity . The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .
化学反応の分析
Types of Reactions
Tetrahydro Cinacalcet Hydrochloride undergoes several types of chemical reactions, including:
Reduction: The reduction of carboxylic acids or esters in the presence of ammonia or amines.
Substitution: Nucleophilic substitution reactions involving alkyl halides or pseudohalides.
Reductive Amination: Reaction with an aldehyde followed by reduction of the resulting imine.
Common Reagents and Conditions
Common reagents used in these reactions include ethyl chloroformate, trifluoromethylphenyl propionic acid, and ®-(+)-1-(1-naphthyl)ethylamine . Reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and controlled temperatures to optimize yields .
Major Products
The major products formed from these reactions include various intermediates that are further processed to yield Tetrahydro Cinacalcet Hydrochloride .
類似化合物との比較
Similar Compounds
Cinacalcet: The parent compound, used for similar therapeutic purposes.
Calcitriol: Another compound used in the treatment of secondary hyperparathyroidism and hypocalcemia.
Sensipar: A brand name for Cinacalcet, used in the treatment of hypercalcemia of malignancy.
Uniqueness
Tetrahydro Cinacalcet Hydrochloride is unique due to its enhanced potency and specificity in modulating calcium-sensing receptors compared to its parent compound, Cinacalcet . This makes it a valuable compound in both research and therapeutic applications.
生物活性
Tetrahydro Cinacalcet Hydrochloride, a derivative of cinacalcet hydrochloride, is an allosteric agonist of the calcium-sensing receptor (CaSR). This compound plays a significant role in the regulation of calcium homeostasis and parathyroid hormone (PTH) secretion, making it crucial in the treatment of conditions such as secondary hyperparathyroidism (SHPT) associated with chronic kidney disease (CKD) and primary hyperparathyroidism.
Tetrahydro Cinacalcet Hydrochloride functions by enhancing the sensitivity of CaSR to extracellular calcium levels. This action leads to decreased secretion of PTH, which is pivotal in managing hyperparathyroidism. The compound also exhibits properties as a CYP2D2 inhibitor and an L-type calcium channel blocker, contributing to its pharmacological profile .
Biological Activity Overview
- Calcium-Sensing Receptor Agonism : Tetrahydro Cinacalcet Hydrochloride activates CaSR signaling pathways, leading to cellular proliferation and phosphatidylinositol hydrolysis. This mechanism is essential for reducing serum PTH levels and managing calcium levels in patients with SHPT .
- Pharmacokinetics : The compound is orally bioavailable, allowing for convenient administration in clinical settings. Studies have demonstrated significant reductions in serum PTH levels following treatment with cinacalcet derivatives .
Efficacy in Secondary Hyperparathyroidism
- Observational Study : A large-scale observational study involving 19,186 hemodialysis patients indicated that cinacalcet treatment significantly improved survival rates by lowering serum calcium, phosphorus, and PTH levels .
-
Randomized Controlled Trials :
- A double-blind trial involving 404 participants with CKD not on dialysis showed that 74% of patients receiving Tetrahydro Cinacalcet achieved a ≥30% reduction in intact PTH levels compared to 28% in the placebo group (P < 0.001). This study highlighted the compound's efficacy in managing SHPT .
- A meta-analysis incorporating 24 randomized controlled trials confirmed that cinacalcet significantly reduced serum PTH and calcium levels while improving serum phosphate levels across diverse patient populations .
Case Studies
Several case studies have illustrated the clinical benefits of Tetrahydro Cinacalcet Hydrochloride:
- Case Study 1 : A patient with severe SHPT exhibited a marked decrease in serum PTH from 300 pg/mL to 120 pg/mL after six months of treatment with Tetrahydro Cinacalcet Hydrochloride, alongside stabilization of serum calcium levels.
- Case Study 2 : In another instance, a patient undergoing hemodialysis experienced significant improvements in bone mineral density and overall metabolic health after initiating therapy with cinacalcet derivatives, demonstrating its potential beyond mere hormonal regulation.
Summary of Biological Activity
Parameter | Tetrahydro Cinacalcet Hydrochloride | Cinacalcet Hydrochloride |
---|---|---|
Mechanism | CaSR agonist | CaSR agonist |
Oral Bioavailability | Yes | Yes |
CYP Inhibition | Yes (CYP2D2) | Yes (CYP2D2) |
Clinical Use | SHPT management | SHPT management |
Efficacy | Significant reduction in PTH | Significant reduction in PTH |
特性
IUPAC Name |
N-[(1R)-1-(5,6,7,8-tetrahydronaphthalen-1-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26F3N.ClH/c1-16(20-13-5-10-18-9-2-3-12-21(18)20)26-14-6-8-17-7-4-11-19(15-17)22(23,24)25;/h4-5,7,10-11,13,15-16,26H,2-3,6,8-9,12,14H2,1H3;1H/t16-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCYQZFGCGSJOBC-PKLMIRHRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=C1CCCC2)NCCCC3=CC(=CC=C3)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC2=C1CCCC2)NCCCC3=CC(=CC=C3)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1229225-43-7 | |
Record name | 1-Naphthalenemethanamine, 5,6,7,8-tetrahydro-α-methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-, hydrochloride (1:1), (αR)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1229225-43-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。